molecular formula C17H17ClO B3023825 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone CAS No. 898788-03-9

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone

Cat. No.: B3023825
CAS No.: 898788-03-9
M. Wt: 272.8 g/mol
InChI Key: PHKBFVQPIKNJTI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone is a useful research compound. Its molecular formula is C17H17ClO and its molecular weight is 272.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Perspective

Chlorogenic Acid (CGA) is a phenolic compound with various biological and pharmacological effects. It is naturally found in green coffee extracts and tea, playing roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and a central nervous system stimulator. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders highlights its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects for practical uses, such as natural food additives to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Environmental Implications of Chlorophenols

Chlorophenols are evaluated for their consequences on the aquatic environment, showing moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their persistence in the environment can vary, influenced by the presence of biodegrading microflora and environmental conditions, notably for compounds like 3-chlorophenol. This review underscores the complex nature of chlorophenols' environmental behavior, urging a better understanding of their fate and impact to mitigate potential risks (Krijgsheld & Gen, 1986).

Synthesis and Industrial Relevance

Efficient and selective processes for the synthesis of commercially important chlorinated phenols, such as para-chlorination of phenol and its derivatives, have been developed. These chlorinated phenols serve as significant intermediates in various industrial applications. The review tracks the progression from using inorganic solids to poly(alkylene sulphide) catalysts, which promote high regioselectivity and yields in chlorination reactions, highlighting the industrial significance of these advancements (Smith & El‐Hiti, 2021).

Wastewater Treatment in the Pesticide Industry

The pesticide production industry's wastewater, rich in toxic pollutants, including various chlorophenols and chlorinated compounds, poses significant environmental risks if not adequately treated. The combination of biological processes and granular activated carbon has been identified as an effective treatment method, potentially generating high-quality effluent. This review highlights the importance of experimental evaluation of these treatment processes to ascertain design efficiencies and costs, reflecting on the critical need for managing industrial wastewater to prevent environmental contamination (Goodwin et al., 2018).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBFVQPIKNJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644479
Record name 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-03-9
Record name 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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